Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate
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Overview
Description
Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate is a chemical compound with a complex structure that includes an ethyl ester group, an amino group, and a tetrahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetrahydrobenzofuran ring, followed by the introduction of the amino and ethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar structure but includes a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
1,5,6,7-tetrahydro-4H-indol-4-one derivatives: These compounds share a similar tetrahydro structure but differ in the specific ring systems and functional groups, resulting in unique reactivity and applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 7-amino-4,5,6,7-tetrahydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h5-6,8-9H,2-4,12H2,1H3 |
InChI Key |
IZUBBZMSOLADMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C2=C1C=CO2)N |
Origin of Product |
United States |
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